molecular formula C21H24ClNO4 B2635140 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795087-43-2

4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2635140
CAS No.: 1795087-43-2
M. Wt: 389.88
InChI Key: DQQFTNOCPQQYOS-UHFFFAOYSA-N
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Description

4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyranone ring with a piperidine moiety, linked through an ether bond to a chlorinated methylphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyranone ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an ester.

    Introduction of the piperidine moiety: This step involves the reaction of the pyranone intermediate with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the chlorinated methylphenyl group: This step typically involves a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with a chlorinated methylphenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group or the piperidine nitrogen, leading to the formation of corresponding oxides or N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or analgesic effects, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(3-(4-chlorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    4-((1-(3-(4-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but lacks the chlorine atom on the phenyl ring.

Uniqueness

The presence of both the chlorine and methyl groups on the phenyl ring in 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-14-11-16(3-5-19(14)22)4-6-20(24)23-9-7-17(8-10-23)27-18-12-15(2)26-21(25)13-18/h3,5,11-13,17H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFTNOCPQQYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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